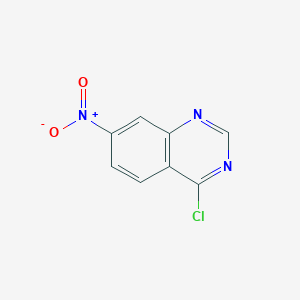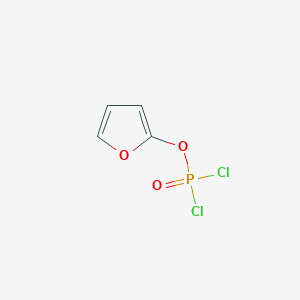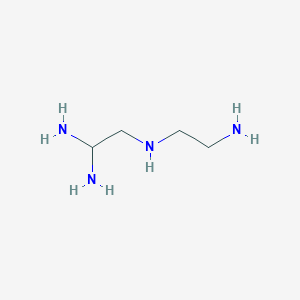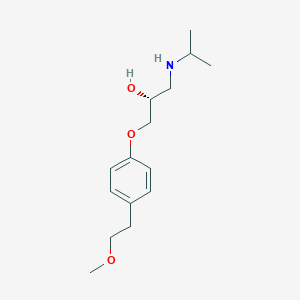
N-Didésméthyl-loperamide
Vue d'ensemble
Description
N-didesmethyl Loperamide: is a metabolite of loperamide, a well-known anti-diarrheal medication. Loperamide is a synthetic opioid receptor agonist that primarily acts on the μ-opioid receptors in the gastrointestinal tract to reduce motility and increase absorption of fluids and electrolytes . N-didesmethyl Loperamide is formed through the metabolic process of loperamide and retains some of its pharmacological properties .
Applications De Recherche Scientifique
Chemistry: : N-didesmethyl Loperamide is used as a reference standard in analytical chemistry for the quantification of loperamide and its metabolites in biological samples .
Biology: : In biological research, N-didesmethyl Loperamide is studied for its interactions with opioid receptors and its potential effects on gastrointestinal motility .
Medicine: : N-didesmethyl Loperamide is investigated for its potential therapeutic applications, including its use as an anti-diarrheal agent and its effects on opioid receptors .
Industry: : In the pharmaceutical industry, N-didesmethyl Loperamide is used in the development and testing of new drugs that target opioid receptors .
Mécanisme D'action
N-didesmethyl Loperamide exerts its effects by binding to μ-opioid receptors in the gastrointestinal tract. This binding inhibits the release of neurotransmitters such as acetylcholine and substance P, which are involved in regulating gastrointestinal motility and fluid secretion . By reducing the activity of these neurotransmitters, N-didesmethyl Loperamide decreases intestinal motility and increases fluid absorption, leading to its anti-diarrheal effects .
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-Didesmethyl Loperamide interacts with several enzymes and proteins. It inhibits electricity-induced contractions in isolated guinea pig myenteric plexus . It also sensitizes a chloroquine-resistant P. falciparum strain to chloroquine .
Cellular Effects
N-Didesmethyl Loperamide has been shown to have effects on various types of cells. For instance, it has been found to induce changes in glioblastoma cells . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Didesmethyl Loperamide exerts its effects at the molecular level through various mechanisms. It is known to bind with high affinity and selectivity to the μ opioid receptor . It also has a role in enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of N-Didesmethyl Loperamide change over time in laboratory settings. For instance, it has been found that high urine concentrations of N-Didesmethyl Loperamide can produce positive immunoassay drug screen results for 2 urine fentanyl assays, and 1 urine buprenorphine assay .
Dosage Effects in Animal Models
The effects of N-Didesmethyl Loperamide vary with different dosages in animal models. For example, it has been shown to induce psychosis in rodents and humans at certain concentrations .
Metabolic Pathways
N-Didesmethyl Loperamide is involved in several metabolic pathways. It is metabolized primarily through oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-didesmethyl Loperamide involves the demethylation of loperamide. This process can be achieved through various chemical reactions, including the use of strong acids or bases to remove the methyl groups from the nitrogen atoms in the loperamide molecule .
Industrial Production Methods: : Industrial production of N-didesmethyl Loperamide typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: : N-didesmethyl Loperamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N-didesmethyl Loperamide oxide, while reduction may yield a more saturated derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
Loperamide: The parent compound of N-didesmethyl Loperamide, used as an anti-diarrheal medication.
N-desmethyl Loperamide: Another metabolite of loperamide with similar pharmacological properties.
Uniqueness: : N-didesmethyl Loperamide is unique in its specific binding affinity and selectivity for μ-opioid receptors, which makes it a valuable compound for studying opioid receptor interactions and developing new therapeutic agents .
Propriétés
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O2/c28-24-13-11-21(12-14-24)26(32)15-18-30(19-16-26)20-17-27(25(29)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H2,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJHDOGGBLQFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648790 | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66164-06-5 | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

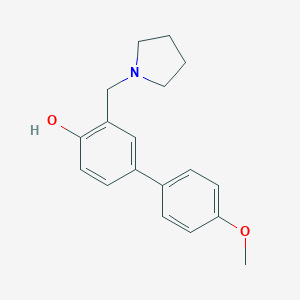

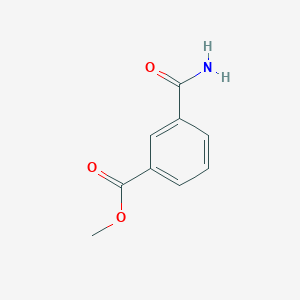

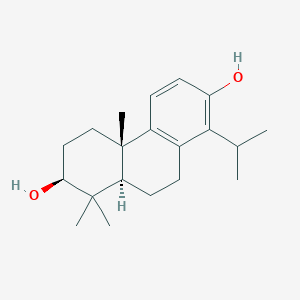
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)
